molecular formula C9H8N2O3 B1616815 3-(p-Methoxyphenyl)sydnone CAS No. 3815-80-3

3-(p-Methoxyphenyl)sydnone

Cat. No.: B1616815
CAS No.: 3815-80-3
M. Wt: 192.17 g/mol
InChI Key: MDXSZGJOBTZROY-UHFFFAOYSA-N
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Description

3-(p-Methoxyphenyl)sydnone is a mesoionic compound belonging to the sydnone class of heterocycles. These compounds are characterized by their unique electronic structure, which includes delocalized charges that cannot be represented by a single covalent structure. Sydnones have gained significant attention due to their diverse biological activities and their utility in organic synthesis, particularly in cycloaddition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Methoxyphenyl)sydnone typically involves a multi-step procedure starting from 4-methoxyaniline. The general synthetic route includes the following steps :

    Nitration: 4-methoxyaniline is nitrated to form 4-methoxy-2-nitroaniline.

    Reduction: The nitro group is reduced to an amine, yielding 4-methoxy-2-aminophenol.

    Cyclization: The aminophenol undergoes cyclization with acetic anhydride to form the sydnone ring.

Industrial production methods often employ mechanochemical approaches, such as ball-milling, to enhance efficiency and reduce the use of organic solvents .

Mechanism of Action

The biological activities of 3-(p-Methoxyphenyl)sydnone are primarily attributed to its ability to undergo 1,3-dipolar cycloaddition reactions, forming bioactive pyrazole derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, leading to their observed biological effects .

Comparison with Similar Compounds

3-(p-Methoxyphenyl)sydnone is unique among sydnones due to its specific substituent, the p-methoxyphenyl group, which imparts distinct electronic and steric properties. Similar compounds include:

These comparisons highlight the versatility and unique properties of this compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)oxadiazol-3-ium-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-8-4-2-7(3-5-8)11-6-9(12)14-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXSZGJOBTZROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[N+]2=NOC(=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80191541
Record name 1,2,3-Oxadiazolium, 5-hydroxy-3-(4-methoxyphenyl)-, inner salt (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3815-80-3
Record name 1,2,3-Oxadiazolium, 5-hydroxy-3-(4-methoxyphenyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3815-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sydnone, 3-(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Oxadiazolium, 5-hydroxy-3-(4-methoxyphenyl)-, inner salt (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80191541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-p-Anisylsydnone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44G3T6RHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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